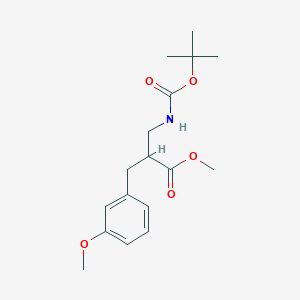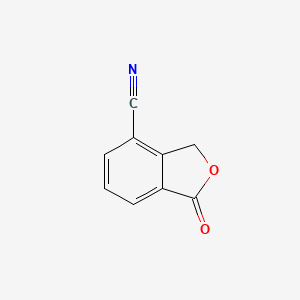
Di-tert-butyl 2-methylenemalonate
Übersicht
Beschreibung
Di-tert-butyl 2-methylenemalonate is an organic compound with the molecular formula C_13H_22O_4 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Di-tert-butyl 2-methylenemalonate can be synthesized through the Knoevenagel condensation reaction. The process involves the reaction of di-tert-butyl malonate with paraformaldehyde in the presence of a base such as potassium acetate and a catalyst like cupric acetate monohydrate. The reaction is typically carried out in glacial acetic acid at a temperature range of 90-100°C for about 2 hours .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is purified through distillation and washing with saturated aqueous sodium bicarbonate solution .
Analyse Chemischer Reaktionen
Types of Reactions: Di-tert-butyl 2-methylenemalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the methylene group under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Substituted malonates.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 2-methylenemalonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of di-tert-butyl 2-methylenemalonate involves its reactivity with nucleophiles and electrophiles. The methylene group acts as a reactive site, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl malonate: A precursor in the synthesis of di-tert-butyl 2-methylenemalonate.
Methylene malonates: Compounds with similar reactivity and applications.
Cyanoacrylates: Used in adhesive systems with similar polymerization properties.
Uniqueness: this compound is unique due to its specific reactivity and the presence of tert-butyl groups, which provide steric hindrance and influence its chemical behavior. This makes it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
ditert-butyl 2-methylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEDZARVHHELPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455089 | |
| Record name | Propanedioic acid, methylene-, bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86633-09-2 | |
| Record name | Propanedioic acid, methylene-, bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzo[d]oxazole-2-carbonitrile](/img/structure/B1610237.png)

![1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine](/img/structure/B1610241.png)

![Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1610243.png)

